molecular formula C26H31N5O4 B2559080 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide CAS No. 1203268-24-9

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2559080
CAS No.: 1203268-24-9
M. Wt: 477.565
InChI Key: SALHYGOGYDJROZ-UHFFFAOYSA-N
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Description

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O4 and its molecular weight is 477.565. The purity is usually 95%.
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Scientific Research Applications

Application in Amplifying Phleomycin Against E. Coli

A study conducted by Brown and Cowden (1982) explored the use of compounds similar to the queried chemical in enhancing the effectiveness of phleomycin against Escherichia coli. They synthesized a range of compounds with structures akin to the specified chemical and tested their activities as amplifiers of phleomycin. This research demonstrates the potential application of such compounds in boosting the efficacy of antibiotics against bacterial infections (Brown & Cowden, 1982).

Role in Synthesizing Novel Heterocyclic Compounds

Bialy and Gouda (2011) utilized a compound structurally similar to the queried chemical as a key intermediate for synthesizing various heterocyclic compounds. They explored its use in creating 3-substituted 2-iminocoumarins and acrylamides, indicating its potential in the synthesis of novel chemical entities with potential pharmacological applications (Bialy & Gouda, 2011).

Use in Antiprotozoal Drug Development

A study by Ismail et al. (2004) synthesized derivatives structurally related to the specified compound for their potential use as antiprotozoal agents. Their research aimed to create compounds with strong DNA affinities and significant in vitro and in vivo activities against protozoan infections, highlighting the potential of such compounds in developing new antiprotozoal drugs (Ismail et al., 2004).

Contribution to Dye Synthesis and Biological Activity

Khalifa et al. (2015) investigated the synthesis of novel aryl monoazo organic compounds, including derivatives of the queried compound, for dyeing polyester fibers. They also evaluated these compounds for their antioxidant, antitumor, and antimicrobial activities. This research demonstrates the compound's relevance in the synthesis of dyes with potential biological activities (Khalifa et al., 2015).

Synthesis of Novel Arylazothiazole Disperse Dyes

Khalifa et al. (2015) also explored the synthesis of novel heterocyclic arylazothiazole disperse dyes derived from compounds structurally related to the specified chemical. The synthesized dyes were applied to polyester fabrics, investigating their color characteristics and fastness properties. Additionally, these dyes exhibited promising antioxidant and antitumor activities (Khalifa et al., 2015).

Applications in Synthesizing Polyamides

Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing derivatives structurally related to the queried chemical. They focused on incorporating uracil and adenine into the polyamides, which were found to have molecular weights in the range of 1000–5000. This study highlights the potential application of such compounds in the field of polymer chemistry (Hattori & Kinoshita, 1979).

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-18-5-6-21(19(2)16-18)28-24(32)17-30-12-9-20(10-13-30)26(34)27-11-14-31-25(33)8-7-22(29-31)23-4-3-15-35-23/h3-8,15-16,20H,9-14,17H2,1-2H3,(H,27,34)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALHYGOGYDJROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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